6-Hydroxyquinoline 6-Hydroxyquinoline 6-Hydroxyquinoline is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions. The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na+-exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra.
Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6.
Brand Name: Vulcanchem
CAS No.: 580-16-5
VCID: VC20834380
InChI: InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
SMILES: C1=CC2=C(C=CC(=C2)O)N=C1
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

6-Hydroxyquinoline

CAS No.: 580-16-5

Cat. No.: VC20834380

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyquinoline - 580-16-5

Specification

Description 6-Hydroxyquinoline is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions. The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na+-exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra.
Quinolin-6-ol is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6.
CAS No. 580-16-5
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name quinolin-6-ol
Standard InChI InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
Standard InChI Key OVYWMEWYEJLIER-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)O)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)O)N=C1
Boiling Point 360.0 °C
Melting Point 195.0 °C

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